2-Chloro-6,7-dimethylquinoline-3-carbonitrile

Description

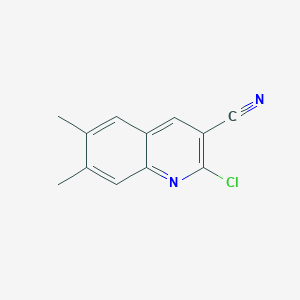

2-Chloro-6,7-dimethylquinoline-3-carbonitrile is a heterocyclic compound featuring a quinoline core substituted with a chlorine atom at position 2, methyl groups at positions 6 and 7, and a nitrile (-CN) functional group at position 3. The nitrile group enhances its utility as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity in forming amines, amides, and heterocycles.

Properties

IUPAC Name |

2-chloro-6,7-dimethylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2/c1-7-3-9-5-10(6-14)12(13)15-11(9)4-8(7)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTVCAFOPUIWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1C)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80538558 | |

| Record name | 2-Chloro-6,7-dimethylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95104-22-6 | |

| Record name | 3-Quinolinecarbonitrile, 2-chloro-6,7-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95104-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6,7-dimethylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7-dimethylquinoline-3-carbonitrile typically involves the reaction of 2-chloro-6,7-dimethylquinoline with cyanogen bromide under specific conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,7-dimethylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the chlorine atom or modifications to the carbonitrile group .

Scientific Research Applications

2-Chloro-6,7-dimethylquinoline-3-carbonitrile is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-dimethylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Core Substituents and Functional Groups

The table below compares key structural features of 2-Chloro-6,7-dimethylquinoline-3-carbonitrile with similar compounds:

Key Observations :

- Nitrile vs. Aldehyde : The nitrile group in the target compound is more electron-withdrawing than the aldehyde in analogues, influencing reactivity in nucleophilic additions or cyclization reactions.

- Methyl vs. Fluoro Substituents : Methyl groups (electron-donating) increase steric hindrance and lipophilicity, whereas fluorine atoms (electron-withdrawing) enhance polarity and metabolic stability .

Physicochemical and Market Comparisons

Solubility and Stability

- Nitrile Derivatives : Nitriles generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but lower solubility in water compared to aldehydes.

- Aldehyde Derivatives : The carbaldehyde analogue (CAS 94856-39-0) is more reactive toward oxidation and condensation, limiting its shelf stability but enhancing utility in dynamic covalent chemistry .

Biological Activity

2-Chloro-6,7-dimethylquinoline-3-carbonitrile is a quinoline derivative with notable biological activities. Its structure, characterized by a chlorine atom at the 2-position and methyl groups at the 6 and 7 positions of the quinoline ring, along with a carbonitrile group at the 3-position, contributes to its pharmacological potential. This compound has been investigated for its interactions with various biological targets, making it a candidate for therapeutic applications.

The molecular formula of this compound is with a molecular weight of 216.67 g/mol. The planar conformation of the compound enhances its ability to interact with biological macromolecules, influencing its reactivity and biological activity.

Biological Activity Overview

Quinoline derivatives, including this compound, have shown diverse biological activities:

- Antimicrobial Activity : Studies have indicated that quinoline derivatives possess antimicrobial properties against various pathogens. The specific interactions of this compound with microbial targets are still under investigation.

- Anticancer Properties : Recent research has highlighted the potential of quinoline derivatives in cancer therapy. In vitro studies have shown that certain analogs can inhibit the proliferation of cancer cell lines, suggesting that this compound may exhibit similar effects.

- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives can modulate inflammatory pathways, potentially through inhibition of cyclooxygenase enzymes and nitric oxide synthase.

The biological activity of this compound is thought to involve several mechanisms:

- Interaction with Enzymes : Quinoline derivatives can act as enzyme inhibitors. For instance, they may inhibit cyclooxygenase (COX) enzymes involved in inflammation.

- DNA Intercalation : The planar structure allows for intercalation into DNA, which can disrupt replication and transcription processes in cancer cells.

- Targeting Signaling Pathways : Some studies suggest that these compounds may affect signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have focused on the biological activity of quinoline derivatives:

- Anticancer Activity : A study evaluated the cytotoxic effects of various quinoline derivatives against multiple cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant anti-proliferative effects, particularly against breast cancer cell lines (MCF-7) .

- Antimicrobial Efficacy : Another research effort assessed the antimicrobial properties of quinoline derivatives against pathogenic bacteria and fungi. Results showed that certain compounds demonstrated effective growth inhibition against resistant strains .

- Inflammatory Response Modulation : Research exploring the anti-inflammatory potential of quinoline derivatives indicated that they could significantly reduce nitric oxide production in macrophage models, suggesting a role in modulating immune responses .

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Molecular Formula | Notable Activities |

|---|---|---|

| This compound | C₁₂H₉ClN₂ | Anticancer, Antimicrobial |

| 2-Chloro-5-methylquinoline-3-carbonitrile | C₁₁H₈ClN₂ | Antimicrobial |

| 2-Chloroquinoline | C₉H₇ClN | Antimalarial |

Q & A

Q. What are the recommended synthetic routes for 2-chloro-6,7-dimethylquinoline-3-carbonitrile, and how can reaction conditions be optimized?

The compound can be synthesized via the Vilsmeier-Haack reaction , a method widely used for introducing formyl or cyano groups to aromatic systems. For example, 2-chloro-6,7-substituted quinoline-3-carbaldehydes are synthesized by reacting substituted quinolines with POCl₃ and DMF under controlled temperatures (70–80°C) . To optimize yields, ensure stoichiometric control of POCl₃ and use anhydrous conditions to prevent hydrolysis. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.92–8.31 ppm) and carbons to confirm substitution patterns .

- FT-IR : Identify nitrile stretches (~2220 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns . Cross-referencing with analogs like 2-((2-aminoethyl)amino)-5,7-dimethylquinoline-3-carbonitrile ensures accurate interpretation .

Q. How can solubility challenges be addressed during experimental workflows?

Solubility in polar solvents (e.g., methanol, DMSO) is influenced by the nitrile and chloro substituents. For reactions requiring non-polar media, derivatization (e.g., converting nitrile to amide) or sonication in dichloromethane/THF mixtures can enhance dissolution . Thermal stability data (TGA) should guide solvent selection to avoid decomposition .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in cyanoquinoline derivatives?

SAR studies require systematic substitution at positions 6 and 7. For example:

- Methyl groups : Enhance lipophilicity and steric effects, impacting binding affinity in biological targets .

- Electron-withdrawing groups (e.g., Cl) : Stabilize the quinoline ring, influencing reactivity in cross-coupling reactions . Biological assays (e.g., antifungal or anticancer activity) paired with computational docking (e.g., AutoDock) can validate hypotheses .

Q. How can crystallographic data resolve contradictions in structural assignments?

Use SHELXL for small-molecule refinement to resolve ambiguities in bond lengths/angles. For example, discrepancies in nitro or methyl group orientations can be addressed via high-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis . Twinning or disorder, common in halogenated quinolines, requires rigorous data collection (multi-scan absorption corrections) .

Q. What methodologies are recommended for stability testing under varying conditions?

- Thermogravimetric analysis (TGA) : Assess decomposition thresholds (e.g., >200°C for thermal stability) .

- pH-dependent stability : Incubate in buffered solutions (pH 2–12) and monitor via HPLC for degradation products .

- Light sensitivity : Conduct accelerated aging under UV/visible light and track nitrile group integrity via IR .

Q. How can isotopic labeling (e.g., ¹⁸F) be applied to track metabolic pathways?

Late-stage ¹⁸F labeling via nucleophilic substitution (e.g., replacing chlorine with ¹⁸F in 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) achieves high molar activity. Optimize radiochemical yields (42±13%) using [¹⁸F]KF/Kryptofix 222 in anhydrous DMF at 100°C .

Methodological Considerations for Data Contradictions

Q. How should researchers address conflicting spectroscopic or crystallographic data?

- Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., 2-chloro-6,7-difluoroquinoline derivatives) .

- Density Functional Theory (DFT) : Calculate theoretical spectra (e.g., NMR chemical shifts) to identify outliers .

- Multi-method refinement : Combine SHELXL with independent software (e.g., Olex2) to resolve crystallographic ambiguities .

Q. What protocols ensure reproducibility in biological evaluation studies?

- Standardized assays : Use CFTR corrector-potentiator models (e.g., ΔF508-CFTR) for consistent activity screening .

- Dose-response curves : Validate IC₅₀ values across triplicate experiments with positive controls (e.g., VX-809 for cystic fibrosis targets) .

Q. How can synthetic byproducts or impurities be systematically characterized?

- LC-MS/MS : Identify trace impurities (e.g., unreacted intermediates) with high-resolution mass accuracy .

- X-ray powder diffraction (XRPD) : Detect crystalline impurities exceeding 5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.